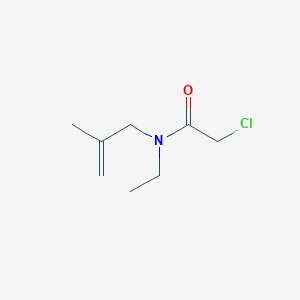

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide

Description

2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the α-carbon and two distinct N-alkyl groups: an ethyl group and a 2-methylprop-2-en-1-yl (isobutenyl) group. This compound belongs to a broader class of N,N-disubstituted chloroacetamides, which are often explored for pesticidal, herbicidal, and pharmacological activities due to their structural versatility and reactivity .

Properties

IUPAC Name |

2-chloro-N-ethyl-N-(2-methylprop-2-enyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-4-10(6-7(2)3)8(11)5-9/h2,4-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISJPDPEWNFETA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=C)C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide typically involves the reaction of N-ethyl-N-(2-methylprop-2-en-1-yl)amine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The N-substituents significantly influence the compound’s lipophilicity, stability, and reactivity. A comparison of key analogs is summarized below:

Key Observations :

- Lipophilicity : The target compound’s aliphatic substituents (ethyl and isobutenyl) likely enhance lipophilicity compared to aromatic analogs like 2-chloro-N-phenethylacetamide . This property is critical for membrane permeability in bioactive compounds.

- Reactivity : The allyl (isobutenyl) group may increase susceptibility to oxidation or nucleophilic substitution, similar to 2-chloro-N-2-propen-1-yl-N-(2-thienylmethyl)acetamide .

- Stability : Aryl-substituted analogs (e.g., Metolachlor) exhibit higher stability due to resonance effects, whereas aliphatic substituents may confer conformational flexibility .

Pharmacological and Pesticidal Activities

Chloroacetamides are widely used as herbicides. Metolachlor, for instance, inhibits very-long-chain fatty acid synthesis in weeds .

- Biological Targets : Compounds with benzimidazole or thiazole substituents (e.g., ) show antimicrobial activity, implying that the target compound’s isobutenyl group could interact with similar enzymatic targets .

- Toxicity: Limited toxicological data exist for many chloroacetamides. For example, 2-Cyano-N-[(methylamino)carbonyl]acetamide lacks thorough toxicological profiling , suggesting caution in handling the target compound.

Biological Activity

2-Chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide is a compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. Its unique structure, featuring a chloro group and an acetamide moiety, suggests potential interactions with biological targets, making it a subject of research for its biological activities, including enzyme inhibition and antimicrobial properties.

The chemical formula for this compound is . The compound is characterized by the presence of a chloro group, which can influence its reactivity and interaction with biological systems.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator , affecting biochemical pathways through enzyme inhibition or receptor binding. The presence of the chloro group enhances its potential to participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit distinct biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been studied for its efficacy against various bacterial strains. In vitro studies have shown that derivatives of acetamides can possess significant antibacterial activity comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 50 µg/mL | |

| Compound B | S. aureus | 25 µg/mL | |

| Compound C | K. pneumoniae | 75 µg/mL |

Enzyme Inhibition

The compound has also been employed in studies focusing on enzyme inhibition , particularly regarding cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Docking studies suggest that modifications of the acetamide structure can enhance binding affinity to COX enzymes, indicating potential applications as anti-inflammatory agents .

Study on Analgesic Activity

A study evaluated derivatives of 2-chloro-N,N-diphenylacetamide, which share structural similarities with our compound of interest. The research involved molecular docking studies and in vivo analgesic activity assessments using a hot plate model. The findings indicated significant analgesic effects comparable to standard analgesics like diclofenac sodium, suggesting that similar derivatives could be explored for pain management applications .

Anticancer Potential

Another area of investigation is the anticancer potential of acetamide derivatives. Research has shown that certain compounds within this class can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This highlights the versatility of acetamides in therapeutic applications beyond antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.